4-Bromo-1-isopropyl-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure .
Preparation Methods
The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition reaction with terminal alkynes . Industrial production methods often involve the use of bromine as an oxidizing agent to achieve high yields of the desired pyrazole derivatives .
Chemical Reactions Analysis
4-Bromo-1-isopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as aryl halides in the presence of copper powder.
Oxidation Reactions: The compound can be oxidized using bromine or other oxidizing agents to form more complex pyrazole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes . This inhibition can lead to various physiological effects, depending on the context of its application.
Comparison with Similar Compounds
4-Bromo-1-isopropyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound lacks the isopropyl group but shares similar reactivity and applications.
3-Bromo-1H-pyrazole-5-amine: Another brominated pyrazole derivative with different substitution patterns and reactivity.
1-Isopropyl-3-aminopyrazole: Similar to this compound but without the bromine atom, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPLNMDKPTJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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